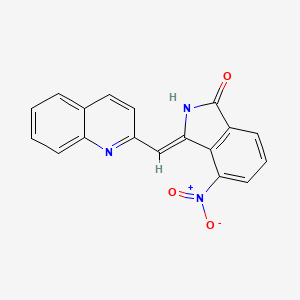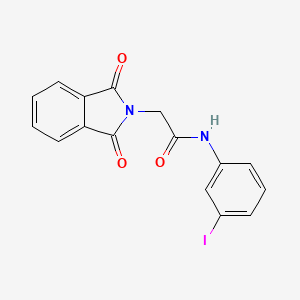![molecular formula C24H18N2O4 B11651570 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione: 21HBMBA , belongs to the benzimidazole derivatives. It is a white crystalline compound with various alternative names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for 21HBMBA involve the introduction of a benzimidazole moiety onto an anthracene-9,10-dione scaffold. Specific methods may vary, but a common approach includes the condensation of an anthracene-9,10-dione derivative with a benzimidazole derivative under suitable reaction conditions.
Industrial Production:: While detailed industrial production methods are not widely available, laboratory-scale synthesis provides insights into the compound’s preparation. Researchers typically employ organic synthesis techniques to obtain 21HBMBA.
Analyse Chemischer Reaktionen
Reactivity:: 21HBMBA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example:
Oxidation: Treatment with oxidizing agents (e.g., KMnO₄) can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction using reducing agents (e.g., NaBH₄) may yield partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the anthracene core.
Major Products:: The major products formed during these reactions include derivatives with modified functional groups or altered aromatic systems.
Wissenschaftliche Forschungsanwendungen
21HBMBA finds applications across various scientific fields:
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations focus on its potential as a drug candidate or as a pharmacophore for designing new compounds.
Industry: Its unique properties may be harnessed in materials science or optoelectronics.
Wirkmechanismus
The precise mechanism by which 21HBMBA exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological activities.
Vergleich Mit ähnlichen Verbindungen
While 21HBMBA is distinctive due to its benzimidazole-anthracene hybrid structure, similar compounds include other benzimidazole derivatives and anthracene-based molecules.
Eigenschaften
Molekularformel |
C24H18N2O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O4/c27-15(12-26-14-25-21-7-3-4-8-22(21)26)13-30-16-9-10-19-20(11-16)24(29)18-6-2-1-5-17(18)23(19)28/h1-11,14-15,27H,12-13H2 |
InChI-Schlüssel |
FYSHUOMEMCKYCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)

![8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B11651496.png)
![Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11651506.png)

![(6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11651521.png)
![5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B11651525.png)
![ethyl (2Z)-2-(4-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651529.png)
![N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651533.png)

![2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11651550.png)
![(2E)-2-(4-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11651552.png)
![(2Z)-2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11651558.png)
![(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)
